4aH-carbazole

Catalog No.
S632924
CAS No.
M.F
C12H9N
M. Wt
167.21 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4aH-carbazole

Product Name

4aH-carbazole

IUPAC Name

4aH-carbazole

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

InChI

InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-9H

InChI Key

CYBHWCLUGRHMCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C=CC=CC3=N2

Description

4aH-carbazole is a carbazole. It is a tautomer of an 8aH-carbazole, a 9H-carbazole, a 3H-carbazole and a 1H-carbazole.

4aH-Carbazole is a bicyclic compound that belongs to the carbazole family, characterized by a fused indole and cyclopentene structure. It is notable for its nitrogen atom in the five-membered ring, which contributes to its unique chemical properties. The molecular formula of 4aH-carbazole is C12H9NC_{12}H_{9}N, and it exhibits a planar structure that facilitates π-π stacking interactions, making it relevant in various applications, including organic electronics and photonics.

, including:

  • Catalytic Dearomatization: This process allows for the transformation of 4aH-carbazole into more reactive derivatives, such as 4a-alkyl-4aH-carbazoles. These derivatives can subsequently participate in dealkylation reactions and other transformations that enhance their utility in synthetic chemistry .
  • Thermal and Photochemical Decomposition: Under specific conditions, 4aH-carbazole can decompose thermally or photochemically to yield various products, including other carbazoles and cyclopentaquinolines .
  • Rearrangements: The compound can also undergo rearrangements through pericyclic reactions, which are influenced by substituents on the nitrogen atom and the aromatic ring. These rearrangements can lead to different regioselective products depending on the reaction conditions .

Research has indicated that 4aH-carbazole and its derivatives possess significant biological activities. They have been studied for their potential as:

  • Anticancer Agents: Certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.
  • Antimicrobial Agents: Some studies have highlighted their effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.
  • Neuroprotective Effects: There is emerging evidence that compounds related to 4aH-carbazole may protect neuronal cells from oxidative stress, which is crucial for treating neurodegenerative diseases.

Several methods exist for synthesizing 4aH-carbazole:

  • Catalytic Dearomatization: A mild method that generates 4aH-carbazole intermediates with significant flexibility in synthetic applications .
  • Thermal Rearrangement: This involves heating precursors like benzotriazoles to produce 4aH-carbazole through thermal rearrangement processes .
  • Organolithium Reactions: The reaction of 4a-methyl-1,2,3,4-tetrahydrocarbazole with organolithium reagents can yield sterically hindered derivatives of 4aH-carbazole .

The applications of 4aH-carbazole are diverse:

  • Organic Electronics: Due to its electronic properties, it is used in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
  • Fluorescent Dyes: Its unique structure allows it to be used as a fluorescent probe in biological imaging.
  • Pharmaceuticals: Its derivatives are being explored for their therapeutic potential in treating cancer and other diseases.

Studies on the interactions of 4aH-carbazole with various biological targets have shown:

  • Binding Affinity Studies: Research indicates that certain derivatives bind effectively to DNA and proteins, which could explain their biological activities.
  • Mechanistic Studies: Investigations into the mechanisms of action reveal insights into how these compounds exert their effects at the molecular level, particularly concerning their interaction with cellular pathways involved in proliferation and apoptosis.

Several compounds share structural similarities with 4aH-carbazole. Here’s a comparison highlighting its uniqueness:

CompoundStructure SimilarityUnique Features
CarbazoleYesLacks the hydrogen at position 4a; more stable
9-MethylcarbazoleYesMethyl group at position 9 influences reactivity
1-MethylcarbazoleYesMethyl group at position 1 affects electronic properties
PhenylcarbazoleYesSubstituted phenyl group alters solubility

4aH-Carbazole stands out due to its specific hydrogen at position 4a, which plays a critical role in its reactivity and biological activity compared to other carbazole derivatives. Its ability to undergo unique rearrangements also differentiates it from structurally similar compounds.

XLogP3

2.4

Wikipedia

4aH-carbazole

Dates

Modify: 2023-07-20

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